7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound with the molecular formula C15H14BrNO2S and a molecular weight of 352.25 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzoxazepine ring fused with a thienyl group and a bromine atom .
Preparation Methods
The synthesis of 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves several steps, starting with the preparation of the benzoxazepine core. This core is typically synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a bromoacetyl derivative . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.
Scientific Research Applications
7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar compounds to 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one include other benzoxazepine derivatives and thienyl-containing compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
7-bromo-4-(2-thiophen-2-ylethyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c16-12-3-4-14-11(8-12)9-17(15(18)10-19-14)6-5-13-2-1-7-20-13/h1-4,7-8H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHSDCAMANNFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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